Bienvenue dans la boutique en ligne BenchChem!

Fazarabine

Antineoplastic Agents Leukemia Nucleoside Antimetabolites

Differentiated FAZARABINE (Ara-AC, NSC 281272) is resistant to human Cyd-dCyd deaminase [Local Evidence]. Achieves 3-5x higher DNA incorporation vs Ara-C in T-cells [Local Evidence]. Documented CSF penetration (0.29-0.74 µM steady-state; ratio ~0.25) [Local Evidence]. Ideal for solid tumor xenograft & CNS leukemia models [Local Evidence].

Molecular Formula C8H12N4O5
Molecular Weight 244.20 g/mol
CAS No. 65886-71-7
Cat. No. B1672306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFazarabine
CAS65886-71-7
Synonyms1-beta-D-arabinosyl-5-azacytosine
5-azacytosine arabinoside
ara-5-aza-Cyd
ara-5-azacytosine
ara-AC
arabinofuranosyl-5-azacytosine
arabinosyl-5-azacytosine
fazarabine
NSC 281272
NSC-281272
Molecular FormulaC8H12N4O5
Molecular Weight244.20 g/mol
Structural Identifiers
SMILESC1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N
InChIInChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)
InChIKeyNMUSYJAQQFHJEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityWater > 16 (mg/mL)
Ethanol insoluble (mg/mL)
Dimethylsulfoxide > 165 (mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fazarabine (CAS: 65886-71-7): Pyrimidine Nucleoside Antimetabolite Structural Hybrid and Preclinical Profile


Fazarabine (Ara-AC, NSC 281272) is an orally-active synthetic pyrimidine nucleoside antimetabolite that combines the arabinose sugar moiety of cytarabine (Ara-C) with the triazine base of 5-azacytidine [1]. It is phosphorylated by deoxycytidine kinase to a triphosphate form which competes with thymidine for incorporation into DNA, inhibiting DNA synthesis and resulting in tumor cell death [2]. The presence of deoxycytidine kinase in a tumor is a determinant of sensitivity to this agent [2]. Preclinically, fazarabine demonstrated a broader spectrum of activity against human solid tumor xenografts compared to cytarabine, including colon, lung, medulloblastoma, and mammary tumors [3].

Why Fazarabine (CAS: 65886-71-7) Cannot Be Interchanged with Cytarabine or 5-Azacytidine in Experimental Systems


Although fazarabine shares structural elements with cytarabine (Ara-C) and 5-azacytidine, generic substitution fails at the biochemical and pharmacokinetic level. Fazarabine is not significantly deaminated by human cytidine-deoxycytidine (Cyd-dCyd) deaminase, in direct contrast to Ara-C, which is rapidly inactivated by this enzyme [1]. This difference in metabolic stability translates to quantifiably distinct cellular pharmacology. Furthermore, cross-resistance between fazarabine and Ara-C has been demonstrated in cell lines [2], indicating that resistance mechanisms to one agent do not uniformly predict response to the other. These biochemical and pharmacological distinctions preclude simple interchange with either parent nucleoside analog.

Fazarabine (CAS: 65886-71-7): Quantitative Comparative Evidence Against Cytarabine and Nucleoside Analogs


Fazarabine vs. Cytarabine: Superior Cytotoxicity Against Molt-4 T-Lymphoblastic Leukemia Cells

In direct comparative in vitro experiments using Molt-4 human T-lymphoblastic leukemia cells, fazarabine (ara-5-aza-Cyd) demonstrated greater cytotoxic potency than cytarabine (Ara-C) at equivalent exposure durations [1]. The clonogenic survival assay showed that a 10-fold lower concentration of fazarabine produced comparable cell kill at the 50% survival threshold, while the differential narrowed at the 98% kill threshold, indicating a distinct concentration-response profile [1].

Antineoplastic Agents Leukemia Nucleoside Antimetabolites

Fazarabine vs. Cytarabine: Metabolic Stability Against Deamination by Human Deaminase

Fazarabine demonstrates a critical metabolic stability advantage over cytarabine (Ara-C) that directly impacts its pharmacological utility. While Ara-C is rapidly inactivated by human cytidine-deoxycytidine (Cyd-dCyd) deaminase—a primary mechanism of clinical resistance—fazarabine is not significantly deaminated by this enzyme [1]. This differential susceptibility has direct implications for tumor types expressing high deaminase activity [1].

Drug Metabolism Enzyme Stability Antimetabolite Resistance

Fazarabine vs. Cytarabine: Enhanced DNA Incorporation in T-Lymphoblastic Cells

Quantitative analysis of drug incorporation into the cellular methanol-insoluble fraction (representing nucleic acid incorporation) revealed that fazarabine achieves substantially higher intracellular accumulation than cytarabine (Ara-C) within an 8-hour exposure window. This enhanced incorporation directly correlates with the compound's mechanism of DNA synthesis inhibition [1].

DNA Synthesis Inhibition Nucleoside Incorporation Cellular Pharmacology

Fazarabine vs. Cytarabine: Broader Preclinical Spectrum Against Human Solid Tumor Xenografts

Comparative preclinical screening by the National Cancer Institute established that arabinosyl-5-azacytosine (fazarabine) exhibited a broader spectrum of antitumor activity against human solid tumor xenografts than cytosine arabinoside (Ara-C) [1]. This broader activity profile across multiple tumor histologies—including colon, lung, and breast cancers—provided the rationale for advancing fazarabine into clinical development as an antineoplastic agent distinct from Ara-C, which has limited utility in solid tumors [1].

Xenograft Models Solid Tumors Preclinical Efficacy

Fazarabine Pharmacokinetics: CSF Penetration and In Vitro Cytotoxic Concentration Attainment in Pediatric Patients

Phase I clinical pharmacokinetic data demonstrate that fazarabine administered as a 24-hour continuous infusion at the recommended phase II dose of 15 mg/m²/h (360 mg/m²/day) achieves plasma and cerebrospinal fluid (CSF) steady-state concentrations within the range previously established as cytotoxic in vitro against Molt-4 leukemia cells [1]. Notably, the CSF-to-plasma ratio ranged from 0.22 to 0.25, providing a quantitative estimate of CNS penetration [1].

Pharmacokinetics Cerebrospinal Fluid Pediatric Oncology

Fazarabine Clearance: Consistent Pharmacokinetics Across Adult and Pediatric Populations

Pharmacokinetic analyses across multiple phase I trials reveal remarkable consistency in total body clearance of fazarabine across adult and pediatric populations. In adults receiving 24-hour continuous infusion, mean total body clearance was 592 ± 147 ml/min/m² [1]. In pediatric patients at comparable infusion schedules, clearance values were 571 ml/min/m² (at 15 mg/m²/h) and 550 ml/min/m² (at 20 mg/m²/h) [2]. This cross-population consistency simplifies dose extrapolation and trial design.

Pharmacokinetics Drug Clearance Clinical Trial

Fazarabine (CAS: 65886-71-7): Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Investigating Cytarabine-Resistant Leukemia Models

Fazarabine is indicated for research programs focused on cytarabine (Ara-C) resistance mechanisms in leukemia. Given that fazarabine is not significantly deaminated by human Cyd-dCyd deaminase—unlike Ara-C, which is rapidly inactivated—fazarabine provides a differentiated tool for interrogating whether resistance in a given model is mediated by elevated deaminase activity . Additionally, fazarabine achieves 3- to 5-fold higher DNA incorporation than Ara-C in T-lymphoblastic cells, offering a distinct pharmacological profile for comparative mechanism-of-action studies .

Preclinical Solid Tumor Xenograft Efficacy Screening

Fazarabine is positioned for preclinical efficacy screening in solid tumor xenograft models where nucleoside antimetabolites are being evaluated. NCI screening data established that fazarabine exhibits a broader spectrum of activity against human solid tumor xenografts than cytarabine, with documented activity in colon, lung, breast, and medulloblastoma models . This broader activity profile supports its use as an investigational agent in solid tumor programs, particularly where the comparator Ara-C would not be considered an active control.

CNS-Penetrant Antimetabolite Studies in Pediatric Malignancy Models

Fazarabine is suitable for research applications requiring a nucleoside antimetabolite with documented cerebrospinal fluid (CSF) penetration. Clinical pharmacokinetic data demonstrate that fazarabine administered as a continuous infusion achieves CSF steady-state concentrations of 0.29–0.74 µM, which fall within the 0.1–1 µM range established as cytotoxic in vitro against Molt-4 leukemia cells . The CSF-to-plasma ratio of 0.22–0.25 provides a quantitative benchmark for CNS exposure . This evidence supports fazarabine as a candidate for studies targeting CNS-involved malignancies or leptomeningeal disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fazarabine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.